molecular formula C16H12N4O3 B4330209 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B4330209
M. Wt: 308.29 g/mol
InChI Key: PCDUYXLGIPIJQH-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a 3,4,5-trimethoxyphenyl group and four nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor, such as 3,4,5-trimethoxybenzyl chloride, with a reagent that introduces the nitrile groups. One common method involves the use of diethyl malonate and sodium ethoxide, followed by the addition of tetracyanoethylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Ammonia or amines in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects. Additionally, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzyl chloride
  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylpropanoic acid

Uniqueness

3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its combination of a cyclopropane ring and multiple nitrile groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-21-11-4-10(5-12(22-2)13(11)23-3)14-15(6-17,7-18)16(14,8-19)9-20/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDUYXLGIPIJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C2(C#N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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